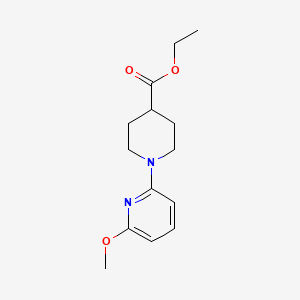

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate

Description

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate is a piperidine-based heterocyclic compound featuring a 6-methoxy-substituted pyridine ring at the 1-position of the piperidine scaffold and an ethyl ester group at the 4-position. The methoxy group on the pyridine ring enhances electron density, influencing reactivity and interactions in biological systems. Evidence suggests its use in pharmaceutical research, though commercial availability has been discontinued, as noted in product listings .

Properties

IUPAC Name |

ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-19-14(17)11-7-9-16(10-8-11)12-5-4-6-13(15-12)18-2/h4-6,11H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCVPZCJWZIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with piperidine and ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate has been investigated for its potential as a therapeutic agent. Compounds with similar piperidine structures have shown promise in treating various conditions, including neurological disorders and infectious diseases.

- Neurological Applications : Research indicates that piperidine derivatives can act as antagonists for muscarinic receptors, which are implicated in neurological diseases. For instance, compounds structurally related to this compound have been studied for their ability to modulate receptor activity and provide therapeutic effects against conditions like Alzheimer's disease .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity allows it to participate in various reactions that yield complex molecular architectures.

- Heterocycle Formation : this compound can be utilized in cyclization reactions to form new heterocycles. These heterocycles are crucial for developing new pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of piperidine derivatives highlighted the potential of related compounds in inhibiting viral proteases, which are critical for viral replication. This compound could be explored for similar activities against viruses like SARS-CoV .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research has been conducted to evaluate the SAR of piperidine derivatives, revealing that modifications at specific positions can significantly alter biological activity. This compound's structure allows for further derivatization, potentially enhancing its efficacy .

Mechanism of Action

The mechanism of action of Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxylate derivatives with substitutions on the heterocyclic ring. Below is a detailed comparison with structurally related analogs, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Piperidine-4-Carboxylate Derivatives

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy in the target compound) enhance aromatic ring reactivity for electrophilic substitutions, while electron-withdrawing groups (e.g., nitro) increase stability but reduce metabolic longevity .

- Morpholine and Benzodioxin Substituents introduce polar or bulky groups, respectively, affecting solubility and bioavailability. Morpholine derivatives exhibit higher yields in substitution reactions (55% vs. 72% for the methoxy analog in ) .

Synthetic Challenges :

- The target compound’s discontinuation () may reflect challenges in large-scale synthesis or purification. In contrast, nitro- and chloroacetyl-substituted analogs remain available, likely due to their utility as reactive intermediates .

- Benzodioxin-containing derivatives require rigorous purification (e.g., silica gel chromatography and Combiflash), highlighting their synthetic complexity .

Biological Relevance :

- Morpholine-substituted pyrimidine analogs (e.g., ) are prioritized in antitubercular research due to their potency against Mycobacterium tuberculosis.

- Methoxy-substituted compounds may face limitations in vivo due to rapid demethylation, whereas nitro groups could pose toxicity concerns .

Research Findings and Data

- Purification Methods : Benzodioxin derivatives required dual-column chromatography (silica gel and Combiflash), while morpholine analogs were purified via single-column methods .

- Market Trends : Nitro- and chloroacetyl-substituted derivatives dominate commercial catalogs, suggesting higher demand for reactive intermediates over methoxy-substituted compounds .

Biological Activity

Ethyl 1-(6-methoxypyridin-2-yl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxypyridine moiety. Its chemical structure contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for its synthesis and functionalization in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways.

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties, potentially effective against a range of pathogens.

- Anti-inflammatory Effects : It has also shown promise in reducing inflammation, which is critical in treating diseases characterized by inflammatory responses.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. In vitro studies demonstrate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Streptococcus pneumoniae | 0.25 |

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines in cell culture models. A study measured the levels of TNF-alpha and IL-6 in response to treatment with the compound, showing a dose-dependent decrease in cytokine production (Figure 1).

Cytokine Production

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : In a study evaluating various piperidine derivatives against human coronaviruses, this compound was identified as having micromolar activity against viral replication .

- Cancer Research : Another research focused on the potential anticancer properties of piperidine derivatives found that this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its utility as a lead compound for further development in cancer therapy .

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective effects, where the compound showed promise in protecting dopaminergic neurons from degeneration in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.